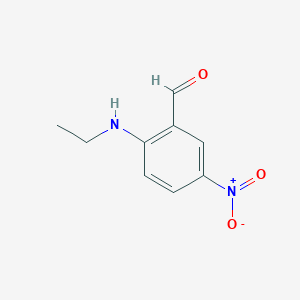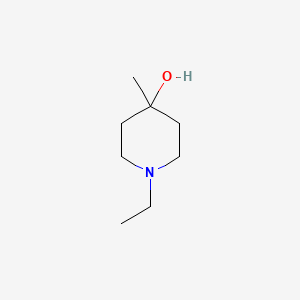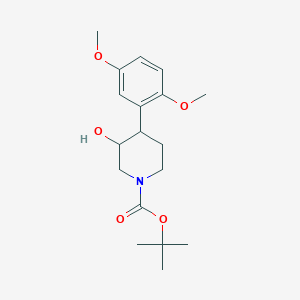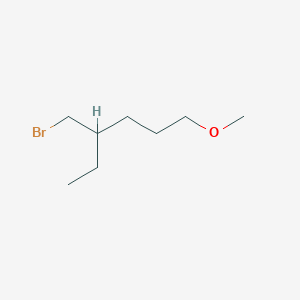
4-(Bromomethyl)-1-methoxyhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-1-methoxyhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a hexane chain with a methoxy group at the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-methoxyhexane typically involves the bromination of 1-methoxyhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or dichloromethane. The reaction proceeds as follows:
- Dissolve 1-methoxyhexane in an inert solvent.
- Add N-bromosuccinimide and a radical initiator.
- Reflux the mixture until the reaction is complete.
- Purify the product by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The process involves the same reagents and conditions as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-1-methoxyhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include 4-hydroxy-1-methoxyhexane, 4-cyano-1-methoxyhexane, or 4-amino-1-methoxyhexane.
Elimination Reactions: The major product is 1-methoxyhex-1-ene.
Oxidation: Products include 4-methoxyhexanal or 4-methoxyhexanoic acid.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-1-methoxyhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, allowing for the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-1-methoxyhexane primarily involves its reactivity as an alkylating agent. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is utilized in synthetic chemistry to introduce functional groups into molecules. The methoxy group can also participate in reactions, particularly oxidation, to form more complex structures.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)-1-methoxyhexane: Similar in structure but with a chlorine atom instead of bromine. It is less reactive due to the lower reactivity of the C-Cl bond compared to the C-Br bond.
4-(Bromomethyl)-1-ethoxyhexane: Similar but with an ethoxy group instead of a methoxy group. The ethoxy group can influence the compound’s reactivity and solubility.
4-(Bromomethyl)-1-methoxyheptane: Similar but with a longer carbon chain. The additional carbon can affect the compound’s physical properties and reactivity.
Uniqueness
4-(Bromomethyl)-1-methoxyhexane is unique due to the combination of the bromomethyl and methoxy groups, which provide distinct reactivity patterns. The bromomethyl group is highly reactive towards nucleophiles, making it a versatile intermediate in organic synthesis. The methoxy group can undergo oxidation, adding another dimension to its reactivity.
Propiedades
Fórmula molecular |
C8H17BrO |
|---|---|
Peso molecular |
209.12 g/mol |
Nombre IUPAC |
4-(bromomethyl)-1-methoxyhexane |
InChI |
InChI=1S/C8H17BrO/c1-3-8(7-9)5-4-6-10-2/h8H,3-7H2,1-2H3 |
Clave InChI |
IEZMJKNHRBCWDK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCCOC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


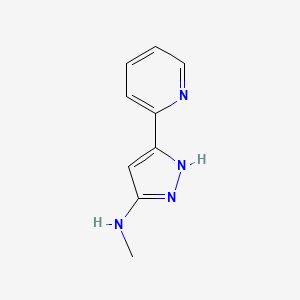
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid](/img/structure/B13177668.png)
![5-Methoxyspiro[2.3]hexan-1-amine](/img/structure/B13177672.png)


![2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol](/img/structure/B13177678.png)

![tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13177683.png)
![({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13177689.png)
